Propylene glycol dibenzoate

Description

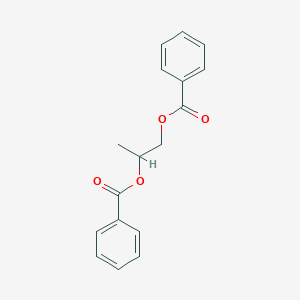

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzoyloxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-13(21-17(19)15-10-6-3-7-11-15)12-20-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVMVEZHMZTUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027802 | |

| Record name | Propylene glycol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with virtually no odour | |

| Record name | 1,2-Propanediol, 1,2-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Propylene glycol dibenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propylene glycol dibenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 °C. @ 12.00 mm Hg | |

| Record name | DL-Propylene glycol dibenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Propylene glycol dibenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.157-1.163 | |

| Record name | Propylene glycol dibenzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19224-26-1 | |

| Record name | Propylene glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19224-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019224261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 1,2-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY32Z1AN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-Propylene glycol dibenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-3 °C | |

| Record name | DL-Propylene glycol dibenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propylene Glycol Dibenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol dibenzoate (CAS No. 19224-26-1) is a diester of propylene glycol and benzoic acid. It is a high-solvating, polar plasticizer with a wide range of applications in various industries, including plastics, adhesives, and coatings. Its low volatility, good compatibility with various polymers, and favorable safety profile make it a subject of interest in material science and potentially in pharmaceutical formulations as an excipient. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for their determination, and a visualization of its synthetic pathway and mechanism of action as a plasticizer.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and technical data sheets.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 1,2-Propanediol dibenzoate, Propane-1,2-diyl dibenzoate | [1] |

| CAS Number | 19224-26-1 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| Physical Description | Colorless to pale yellow, viscous liquid with a mild aromatic odor. | [1] |

Table 2: Quantitative Physical and Chemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | -3 °C | [1][2] | |

| Boiling Point | 232 °C | at 12 mm Hg | [1][2] |

| Density | 1.157 - 1.163 g/mL | at 25 °C | [1] |

| Refractive Index | 1.542 - 1.547 | at 20 °C | [1] |

| Solubility in Water | Insoluble | [1] | |

| Solubility in Organic Solvents | Soluble in various organic solvents and oils. | [1] | |

| Flash Point | >110 °C |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of this compound are outlined below. These are based on standard methodologies applicable to liquid esters and plasticizers.

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined using several methods as outlined by the OECD Guideline for Testing of Chemicals, Section 1. A common laboratory method is the Siwoloboff method, which is suitable for small sample volumes.

Principle: A sample is heated in a small tube, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon slight cooling is recorded as the boiling point at the ambient pressure.

Procedure:

-

A small amount of this compound (a few milliliters) is placed in a sample tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The sample tube is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.

-

As the temperature rises, air trapped in the capillary tube will escape.

-

The temperature is carefully increased until a continuous stream of bubbles is observed emerging from the tip of the capillary tube.

-

The heating is then discontinued, and the sample is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

The ambient atmospheric pressure should be recorded, as the boiling point is pressure-dependent.

Determination of Refractive Index

The refractive index of liquid plasticizers such as this compound can be accurately measured using a standard refractometer, following a procedure like ASTM D1218.[3][4][5][6][7]

Principle: The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. An Abbe refractometer is commonly used, which measures the critical angle of refraction of a thin film of the liquid between two prisms.

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature (typically 20°C or 25°C), which is often controlled by a circulating water bath.

-

Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale or digital display.

Determination of Water Solubility

The water solubility of this compound, which is expected to be low, can be determined using the flask method as described in OECD Guideline 105.[1][2][8][9]

Principle: A certain amount of the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, the mixture is allowed to stand to separate the undissolved ester.

-

The aqueous phase is then carefully separated, for example, by centrifugation and filtration through a membrane filter that does not absorb the substance.

-

The concentration of this compound in the clear aqueous solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

The solubility is reported in units of mass per volume (e.g., mg/L).

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of propylene glycol with benzoic acid. The following diagram illustrates a general workflow for this process.

Caption: Workflow for the synthesis of this compound.

Mechanism of Action as a Plasticizer in PVC

This compound functions as a plasticizer by embedding itself between the polymer chains of a material like polyvinyl chloride (PVC), thereby increasing its flexibility.

Caption: Mechanism of this compound as a plasticizer.

References

Synthesis of Propylene Glycol Dibenzoate from Benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of propylene glycol dibenzoate from benzoic acid, a process of significant interest in the chemical and pharmaceutical industries for its applications as a plasticizer and solvent. This document provides a comprehensive overview of the core synthesis methodologies, detailed experimental protocols, and quantitative data to support reproducibility and process optimization.

Introduction

This compound is a non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers. Its synthesis from benzoic acid and propylene glycol is typically achieved through direct esterification, a reversible reaction that can be catalyzed by various acids. The efficiency of this process is influenced by several factors, including the choice of catalyst, reaction temperature, molar ratio of reactants, and the method of water removal to drive the equilibrium towards product formation.

Synthesis Methodologies

The primary route for synthesizing this compound from benzoic acid is direct esterification, also known as Fischer esterification. This reaction involves the acid-catalyzed condensation of two equivalents of benzoic acid with one equivalent of propylene glycol, producing this compound and two equivalents of water as a byproduct.

Direct Esterification

Direct esterification is a well-established and versatile method for producing esters. The reaction is an equilibrium process, and to achieve high yields of the desired dibenzoate, the equilibrium must be shifted towards the products.[1] This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed, often through azeotropic distillation.[1]

A variety of catalysts can be employed to accelerate the reaction. These include strong mineral acids like sulfuric acid, sulfonic acids such as p-toluenesulfonic acid, and various metal-based catalysts.[2][3][4] The choice of catalyst can significantly impact the reaction rate, yield, and the need for subsequent purification steps.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via direct esterification.

Laboratory-Scale Synthesis using p-Toluenesulfonic Acid Catalyst

This protocol is adapted from studies on the esterification of benzoic acid with propylene glycol.[2]

Materials:

-

Benzoic Acid (>99.5%)

-

1,2-Propylene Glycol (>99.5%)[2]

-

p-Toluenesulfonic acid monohydrate (catalyst)[2]

-

Toluene (for azeotropic water removal)

-

5% Sodium Hydroxide (NaOH) aqueous solution

-

Deionized water

-

Anhydrous sodium sulfate (drying agent)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid and 1,2-propylene glycol in a 2.1:1 molar ratio.[4] Add p-toluenesulfonic acid monohydrate at a concentration of 0.2% relative to the total weight of the reactants.[2] Add toluene to the flask to facilitate azeotropic removal of water.

-

Esterification: Heat the mixture to a reflux temperature of approximately 120°C.[2] Continuously remove the water that collects in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by analyzing samples for the acid value. The reaction is considered complete when the theoretical amount of water has been collected.

-

Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture with a 5% aqueous solution of sodium hydroxide to neutralize the unreacted benzoic acid and the p-toluenesulfonic acid catalyst.[3]

-

Washing: Wash the organic layer with deionized water until the aqueous layer is neutral (pH 7).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation if a higher purity product is required.

Industrial-Scale Synthesis using a Metal Catalyst

This protocol is based on patented industrial processes for the production of (di)this compound.[3]

Materials:

-

Benzoic Acid

-

Propylene Glycol

-

Stannous chloride (catalyst)[3]

-

5% Sodium Hydroxide (NaOH) aqueous solution

-

Activated Carbon (for decolorization)

-

Filter aid (e.g., celite)

Equipment:

-

Jacketed reaction kettle with an agitator, heating/cooling system, and a distillation column.

-

Neutralization tank

-

Washing and settling tanks

-

Drying vessel

-

Filtration unit

Procedure:

-

Charging the Reactor: Charge the reaction kettle with benzoic acid and propylene glycol. One patent suggests a molar ratio of benzoic acid to dipropylene glycol of 2.1:1.[4] Add the stannous chloride catalyst. For example, 14 kg of stannous chloride for 3.84 tons of benzoic acid and 1.77 tons of dipropylene glycol.[3]

-

Esterification Reaction: Heat the mixture. The reaction temperature is typically raised to 180°C and then increased to around 230°C as water is distilled off.[3] The reaction is monitored by the rate of water removal and is considered complete when water evolution ceases.[3]

-

Cooling and Neutralization: Cool the reaction mass to approximately 100°C and transfer it to a neutralization tank.[3] Add a 5% NaOH solution at 70°C to neutralize the remaining benzoic acid until the pH reaches 8.[3]

-

Washing and Decolorization: Allow the layers to separate and remove the aqueous layer. The crude product is then washed with water. Decolorization can be performed by treating the product with activated carbon.

-

Drying and Filtration: The product is dried under vacuum at elevated temperatures (e.g., 120°C).[4] Finally, the product is filtered to remove any solid impurities, yielding the final this compound.[5]

Data Presentation

The following tables summarize quantitative data from various sources for the synthesis of this compound and its close analog, dithis compound.

Table 1: Reaction Conditions for Dibenzoate Synthesis

| Parameter | Method 1 (Lab-Scale) | Method 2 (Industrial) | Method 3 (Patent) |

| Glycol | 1,2-Propylene Glycol | Dipropylene Glycol | Dipropylene Glycol |

| Catalyst | p-Toluenesulfonic acid | Stannous chloride[3] | B2OH[6] |

| Catalyst Loading | 0.2 wt% of reactants[2] | ~0.25 wt% of reactants[3] | 0.1-0.3 mol% of benzoic acid[6] |

| Molar Ratio (Acid:Glycol) | 2:1[2] | 2.1:1[4] | 2.0-2.2:1[6] |

| Temperature (°C) | 120[2] | 180 - 230[3] | 180 - 220[6] |

| Reaction Time (h) | Not specified | ~4[4] | 8[6] |

| Solvent | Toluene[6] | None | Toluene (8-15%)[6] |

Table 2: Product Yield and Purity

| Parameter | Method 1 (Industrial) | Method 2 (Patent) |

| Product | Dithis compound | Dithis compound |

| Yield | ~95% (dibenzoate rate)[4] | 91.6 - 93.5%[6] |

| Purity | Not specified | 98.5%[6] |

| Purification Method | Neutralization, Washing, Drying, Filtration[5] | Vacuum Distillation[6] |

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows involved in the synthesis of this compound.

Signaling Pathways and Logical Relationships

References

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

- 3. Method for efficiently producing dithis compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103739493A - Method for efficiently producing dithis compound - Google Patents [patents.google.com]

- 5. Method for efficiently producing dithis compound (2014) | Ye Dakeng [scispace.com]

- 6. CN1158842A - Production process of dithis compound by using dipropylene glycol as main material - Google Patents [patents.google.com]

Propylene glycol dibenzoate IUPAC name and structure

An In-depth Technical Guide to Propylene Glycol Dibenzoate for Researchers and Drug Development Professionals

Abstract

This compound is a versatile diester with a favorable safety profile and a wide range of applications, particularly as a non-phthalate plasticizer and solvent. Its high solvating power, low volatility, and compatibility with numerous polymers make it a valuable excipient in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and applications, with a specific focus on its relevance to drug development.

Chemical Identity

This compound is a diester formed from the reaction of propylene glycol with benzoic acid.

-

IUPAC Name: 2-benzoyloxypropyl benzoate

-

Synonyms: Propane-1,2-diyl dibenzoate, 1,2-Propanediol dibenzoate[1]

-

CAS Number: 19224-26-1

-

Chemical Formula: C₁₇H₁₆O₄

-

Molecular Structure:

-

SMILES: CC(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

-

InChI: InChI=1S/C17H16O4/c1-13(21-17(19)15-10-6-3-7-11-15)12-20-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

-

Physicochemical Properties

This compound is a colorless, transparent, and oily liquid with a faint, pleasant odor.[2][3] It is known for its excellent compatibility with a wide range of polymers and resins.[2] Key quantitative properties are summarized in Table 1.

| Property | Value | References |

| Molecular Weight | 284.31 g/mol | |

| Density | 1.157 - 1.163 g/cm³ @ 25.00 °C | [3][4] |

| Boiling Point | 232 °C @ 12 mmHg | [3] |

| Melting Point | -3 °C | [3] |

| Flash Point | 112.78 °C (235.00 °F) TCC | [4] |

| Refractive Index | 1.542 - 1.547 @ 20.00 °C | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |

| XLogP3 | 3.8 |

Synthesis and Manufacturing

This compound is primarily synthesized through the esterification of propylene glycol with benzoic acid. An alternative method involves the transesterification of methylbenzoate with propylene glycol.

Experimental Protocols

Protocol 1: Laboratory-Scale Esterification of Propylene Glycol with Benzoic Acid

This protocol is adapted from a general Fischer esterification procedure and a specific study on the esterification of benzoic acid with propylene glycol.[4]

Materials:

-

Benzoic Acid (1.0 mol)

-

1,2-Propylene Glycol (>99.5%, 2.0 mol)

-

p-Toluenesulfonic acid monohydrate (catalyst, 0.2% of total raw material weight)

-

Toluene (solvent)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid, 1,2-propylene glycol, p-toluenesulfonic acid, and toluene. A molar ratio of 1:2 (benzoic acid to propylene glycol) is used.

-

Esterification: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the collected water or by determining the acid value of the reaction mixture at set time intervals.

-

Work-up: Once the reaction is complete (i.e., no more water is collected), cool the mixture to room temperature.

-

Neutralization: Transfer the mixture to a separatory funnel. Wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid. Caution should be exercised due to potential CO₂ evolution.

-

Washing: Subsequently, wash the organic layer with a saturated sodium chloride solution to remove any remaining aqueous components.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. The solvent (toluene) and any excess propylene glycol can be removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by vacuum distillation to yield the final high-purity product.

Protocol 2: Industrial Production Workflow

This protocol outlines a common industrial-scale process for producing dibenzoate esters.[5][6]

Process Flow:

-

Charging Reactor: A reaction kettle is charged with proportionally weighed benzoic acid and propylene glycol.[5] The molar ratio is typically around 2.1:1 (benzoic acid to glycol) to favor the formation of the diester product.[6]

-

Catalyst Addition: A catalyst, such as stannous chloride or sodium bisulfate, is added to the mixture.[5]

-

Esterification Reaction: The mixture is heated (e.g., up to 230 °C) with constant stirring. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards product formation.[6]

-

Neutralization: After the reaction is substantially complete, the mixture is cooled and pumped to a neutralization kettle. An aqueous solution of NaOH (e.g., 5%) is added to neutralize unreacted benzoic acid and the catalyst.[5]

-

Washing & Separation: The mixture is washed with water. After settling, the layers are separated to remove the aqueous phase containing salts and impurities.[5]

-

Decoloring & Drying: The crude product may undergo a decolorizing step (e.g., with H₂O₂) followed by another water wash. The product is then heated under vacuum to remove residual water.[6]

-

Filtration: The final step is filtration to remove any remaining solid impurities, yielding the finished this compound product.[5]

Applications in Research and Drug Development

This compound's primary function is as a high-solvating, non-phthalate plasticizer. Its properties make it suitable for various applications in the pharmaceutical and cosmetic industries.

-

Plasticizer in Polymeric Systems: It is highly compatible with a wide range of polar polymers, including PVC, PVAc, and polyurethanes. In drug development, it can be used as a plasticizer in aqueous film-coating formulations for tablets, enhancing the flexibility and durability of the coating. This is crucial for modifying drug release profiles, particularly in controlled or delayed-release dosage forms.

-

Solvent and Co-Solvent: Due to its high solvating power, it is effective at dissolving poorly soluble active pharmaceutical ingredients (APIs).[7] This property is beneficial in the formulation of liquid oral solutions and topical preparations, ensuring uniform drug distribution.

-

Excipient in Topical Formulations: In cosmetics and topical pharmaceuticals, it acts as a lightweight emollient and moisturizer, softening the skin without leaving a greasy residue.[7] It can also help to evenly disperse oil-soluble active ingredients and enhance the sensory appeal of a formulation.[7]

-

Alternative to Phthalates: With growing concerns over the safety of phthalate-based plasticizers, this compound serves as an environmentally friendly and low-toxicity alternative.[1] It is recommended by the European Chemical Agency (ECHA) as a replacement for traditional phthalate plasticizers.

Toxicology and Safety

This compound is considered to have a low order of toxicity.[8] Data from extensive use and testing indicate that dibenzoate esters are generally non-mutagenic and non-carcinogenic.

-

Acute Toxicity: Oral LD50 in rats is reported as 3295 mg/kg, and dermal LD50 in rats is >2000 mg/kg.[9]

-

Irritation: It may cause mild irritation to the eyes, skin, and respiratory tract upon exposure.[9][10]

-

Environmental Profile: The compound is biodegradable and has a low potential for bioaccumulation.[7][8] However, it is classified as harmful to aquatic life with long-lasting effects, so release into the environment should be avoided.[1]

It is not classified as a hazardous substance according to the OSHA Hazard Communication Standard.[9] For detailed handling and safety information, the material safety data sheet (MSDS) should always be consulted.[11]

References

- 1. adakem.com [adakem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C17H16O4 | CID 517637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. scispace.com [scispace.com]

- 6. CN103739493A - Method for efficiently producing dithis compound - Google Patents [patents.google.com]

- 7. specialchem.com [specialchem.com]

- 8. Environmental safety assessment of dithis compound | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. itwperformancepolymers.com [itwperformancepolymers.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. atamankimya.com [atamankimya.com]

Propylene glycol dibenzoate CAS number and synonyms

An In-Depth Technical Guide to Propylene Glycol Dibenzoates

This guide provides a comprehensive overview of propylene glycol dibenzoate, focusing on its chemical identification, physical and chemical properties, production, and applications. It is intended for researchers, scientists, and professionals in drug development and polymer science. It is important to distinguish between two closely related compounds: this compound and Di(propylene glycol) Dibenzoate, which are often discussed in similar contexts. This guide will address both.

Di(propylene glycol) Dibenzoate (DPGDB)

Di(propylene glycol) dibenzoate, the more common of the two, is a high-solvating, polar plasticizer.[1] It is recognized for its compatibility with a wide range of polar polymers and rubbers and is considered an environmentally friendly alternative to phthalate plasticizers.[2]

Chemical Identification

| Identifier | Value |

| CAS Number | 27138-31-4[3][4] |

| EINECS Number | 248-258-5[3][4] |

| Molecular Formula | C20H22O5[4] |

| Molecular Weight | 342.39 g/mol [4] |

Synonyms and Trade Names

| Type | Name |

| Synonyms | Oxydipropyl dibenzoate, 2-[1-(Benzoyloxy)propan-2-yloxy]propyl benzoate, 1,1'-Oxybis-2-propanol dibenzoate, Oxybis(propane-1,2-diyl) dibenzoate, PPG-2 Dibenzoate.[4][5] |

| Trade Names | Benzoflex 9-88, K-Flex DP, Finsolv PG 22, Kalama K-FLEX 850S, Oxsoft GPO, Polynt DPGDB, Edenol DPGDB.[3][4][5][6] |

Physicochemical Properties

| Property | Value |

| Appearance | Clear, colorless to pale yellow viscous liquid.[3][5] |

| Odor | Mild, characteristic ester odor.[3][5] |

| Density | 1.12 g/mL at 25 °C. |

| Boiling Point | 232 °C at 5 mm Hg. |

| Melting Point | -40°C.[3] |

| Flash Point | > 110 °C (> 230 °F).[6] |

| Refractive Index | 1.528 at 20 °C.[6] |

| Vapor Pressure | <0.01 mm Hg at 20°C.[3] |

| Solubility | Slightly soluble in water.[3] |

| LogP (Octanol-Water Partition Coefficient) | 4.55 ± 0.15.[7] |

Technical Specifications

| Parameter | Limit |

| Assay | 98% minimum.[1] |

| Moisture | 0.1% maximum.[1] |

| Color (APHA) | 80 maximum.[1] |

| Acidity (as Benzoic Acid) | 0.1% maximum.[1] |

Production Method

Di(propylene glycol) dibenzoate is synthesized via the esterification of dipropylene glycol with benzoic acid.[3] This reaction is typically catalyzed and carried out under controlled temperature and pressure to drive the formation of the diester.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase (RP) HPLC method can be used for the analysis of Di(propylene glycol) dibenzoate.[4] This method is suitable for purity assessment and can be adapted for preparative separation of impurities and for pharmacokinetic studies.

-

Column : Newcrom R1 (a reverse-phase column with low silanol activity).[4]

-

Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

-

Application : This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation.[4]

Safety and Applications

Di(propylene glycol) dibenzoate has a low order of toxicity and is biodegradable.[7] It is not mutagenic in the Ames test.[7] Due to its safety profile and plasticizing efficacy, it is used in a variety of applications:

-

Polymers : As a plasticizer for PVC, plastisols, and castable polyurethanes.[5]

-

Adhesives and Sealants : Used in latex caulks and various adhesives to improve flexibility and bonding.[1][5]

-

Coatings and Inks : Acts as a coalescent in latex coatings and a plasticizer in inks.[2]

-

Personal Care : Functions as an emollient and solvent in cosmetic formulations.

This compound

This compound is the dibenzoate ester of propylene glycol (1,2-propanediol).

Chemical Identification

| Identifier | Value |

| CAS Number | 19224-26-1[8] |

| Molecular Formula | C17H16O4[8] |

| Molecular Weight | 284.31 g/mol .[8] |

Synonyms

| Type | Name |

| Synonyms | 1-(benzoyloxy)propan-2-yl benzoate, propane-1,2-diyl dibenzoate, 1,2-Propanediol, dibenzoate.[8] |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless clear liquid.[8] |

| Specific Gravity | 1.157 - 1.163 at 25 °C.[8] |

| Boiling Point | 232 °C at 12 mm Hg.[8] |

| Melting Point | -3.0 °C.[8] |

| Flash Point | 112.8 °C (235 °F).[8] |

| Refractive Index | 1.542 - 1.547 at 20 °C.[8] |

| Solubility | Insoluble in water; soluble in alcohol.[8] |

Applications in Drug Development

While Di(propylene glycol) dibenzoate has broader industrial applications, propylene glycol itself is a widely used excipient in pharmaceutical formulations, including oral, topical, and injectable medications.[9][10] It serves as a solvent, stabilizer, and cosolvent.[10] Its metabolic pathway involves oxidation to lactic acid.[10] The dibenzoate ester form, this compound, is primarily used as a skin-conditioning agent in cosmetics and as a plasticizer.[8] Its direct use as a pharmaceutical excipient is less common than propylene glycol itself.

References

- 1. chemceed.com [chemceed.com]

- 2. adakem.com [adakem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Di(propylene glycol) dibenzoate | SIELC Technologies [sielc.com]

- 5. Dithis compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. dithis compound, 27138-31-4 [thegoodscentscompany.com]

- 7. Environmental safety assessment of dithis compound | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. parchem.com [parchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. drugs.com [drugs.com]

Propylene Glycol Dibenzoate: A Technical Guide to Its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of propylene glycol dibenzoate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation who utilize this versatile excipient.

This compound, a high-solvency plasticizer and emollient, is valued for its compatibility with a wide range of polymers and its ability to dissolve various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is crucial for optimizing formulation development, ensuring product stability, and predicting its behavior in different solvent systems.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is primarily influenced by the principle of "like dissolves like." As a dibenzoate ester, it exhibits a predominantly non-polar character, favoring solubility in organic solvents with similar low polarity. Factors such as temperature and the presence of other solutes can also significantly impact its solubility.

A general logical relationship for the solubility of this compound can be visualized as follows:

Caption: Logical relationship of factors influencing this compound solubility.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are readily available, specific quantitative data in a range of organic solvents is not extensively published in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information. It is important to note that for many solvents, "soluble" or "miscible" is the most common descriptor found, indicating a high degree of solubility without specifying the exact limits.

| Solvent Class | Solvent | Solubility at Room Temperature | Notes |

| Alcohols | Ethanol | Miscible | This compound is fully miscible with ethanol at ambient temperature.[1] |

| Methanol | Soluble | Expected to be soluble based on its miscibility with ethanol, though specific data is not available. | |

| Isopropanol | Soluble | Expected to be soluble. | |

| Ketones | Acetone | Soluble | Generally soluble in ketones. |

| Aromatic Hydrocarbons | Toluene | Soluble | As an organic ester, it is expected to be soluble in aromatic hydrocarbons. Dithis compound is soluble in aromatic hydrocarbons. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Soluble | Dithis compound, a related compound, is soluble in aliphatic hydrocarbons. |

| Esters | Ethyl Acetate | Soluble | Expected to be soluble in other esters due to similar chemical nature. |

| Chlorinated Solvents | Dichloromethane | Soluble | Expected to be soluble. |

| Water | Water | Insoluble | Consistently reported as insoluble in water. |

Note: The information provided is based on available data sheets and chemical property databases. For precise formulation work, it is highly recommended to determine solubility experimentally under the specific conditions of use.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology

1. Materials and Equipment:

-

This compound (high purity)

-

Organic Solvent of Interest (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC) with a Flame Ionization Detector (FID))

2. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the solution. Preliminary studies are recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 5000 rpm) for a specified time (e.g., 20 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant. For highly viscous solutions, a positive displacement pipette is recommended.

-

Alternatively, use a syringe fitted with a solvent-compatible filter to draw the supernatant, which will remove any suspended microparticles.

-

Accurately dilute the collected aliquot with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

3. Analytical Quantification:

-

Method Selection: The concentration of this compound in the diluted samples can be determined using a suitable analytical technique.

-

HPLC-UV: This is a common and reliable method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is performed at a wavelength where the benzoate moiety shows strong absorbance (around 230 nm).

-

GC-FID: Gas chromatography is also a suitable method. A capillary column with a non-polar or medium-polarity stationary phase can be used.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using the selected analytical method to construct a calibration curve (absorbance or peak area versus concentration).

-

-

Sample Analysis:

-

Inject the diluted sample into the analytical instrument.

-

From the measured response (e.g., peak area), determine the concentration of this compound in the diluted sample using the calibration curve.

-

4. Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or mass percent (w/w %).

-

Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor) × 100

-

Solubility (w/w %) = (Mass of dissolved PGDB (g) / Mass of solvent (g)) × 100

-

5. Reporting:

-

Report the solubility of this compound in the specific solvent at the determined temperature. It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents, highlighting the need for experimental determination for specific applications. While qualitative data indicates good solubility in a range of common organic solvents and insolubility in water, precise quantitative data is limited in the public domain. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound under their specific laboratory conditions, enabling more accurate and effective formulation development.

References

Propylene glycol dibenzoate molecular weight and formula

An In-depth Technical Guide on Propylene Glycol Dibenzoate

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide focuses on the core molecular characteristics of this compound.

This compound: Core Molecular Data

This compound is a diester formed from propylene glycol and benzoic acid. It is utilized in various applications, including as a plasticizer and an emollient. A clear distinction should be made from dithis compound, which is a different chemical entity with a distinct molecular formula and weight.

The key molecular identifiers for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C17H16O4 | [1][2] |

| Molecular Weight | 284.31 g/mol | [1][2] |

| IUPAC Name | 2-benzoyloxypropyl benzoate | [1] |

| CAS Number | 19224-26-1 | [1] |

Visualization of Molecular Identity

To illustrate the direct relationship between the compound's name and its fundamental molecular properties, the following diagram is provided.

References

In-Depth Technical Guide to FTIR Spectral Analysis of Propylene Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of propylene glycol dibenzoate, a widely used excipient in the pharmaceutical and cosmetic industries. This document outlines the fundamental principles, experimental protocols, and data interpretation pertinent to the characterization of this compound using FTIR spectroscopy.

Introduction to this compound

This compound (PGDB), with the CAS number 19224-26-1, is the diester of propylene glycol and benzoic acid.[1] Its chemical structure consists of a propylene glycol backbone esterified with two benzoate groups. This structure confers properties that make it a versatile plasticizer, solvent, and emollient. In pharmaceutical formulations, its compatibility with a wide range of active pharmaceutical ingredients (APIs) and polymers is of significant interest. FTIR spectroscopy serves as a rapid and non-destructive technique for its identification, quality control, and study of its interactions within complex matrices.

Principles of FTIR Spectroscopy for Ester Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule. For an aromatic ester like this compound, the key vibrational modes include:

-

C=O (Carbonyl) Stretching: This is typically a very strong and sharp absorption band, characteristic of the ester functional group. For aromatic esters, this peak is found at a slightly lower wavenumber compared to aliphatic esters due to conjugation with the benzene ring.

-

C-O (Ester) Stretching: Esters exhibit strong C-O stretching bands. There are typically two distinct C-O stretching vibrations, one from the C-C-O linkage and another from the O-C-C linkage of the ester group.

-

Aromatic C-H and C=C Stretching: The presence of the benzoate groups gives rise to characteristic absorptions from the aromatic ring. These include C-H stretching vibrations and C=C stretching vibrations within the ring.

-

Aliphatic C-H Stretching: The propylene glycol backbone contributes to aliphatic C-H stretching absorptions.

Quantitative FTIR Data for this compound

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on established data for benzoate esters.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100 - 3000 | Aromatic C-H Stretch | Stretching vibration of the C-H bonds on the benzene rings. |

| ~2980 - 2850 | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the propylene glycol moiety. |

| ~1725 - 1715 | C=O Stretch (Ester) | A very strong and sharp absorption characteristic of the carbonyl group in an aromatic ester.[2][3][4] |

| ~1600, ~1585, ~1450 | Aromatic C=C Stretch | Medium to strong absorptions from the stretching of the carbon-carbon bonds within the benzene rings.[5] |

| ~1315 - 1250 | Asymmetric C-O Stretch | Strong absorption from the C-C-O part of the ester linkage.[1] |

| ~1125 - 1100 | Symmetric C-O Stretch | Strong absorption from the O-C-C part of the ester linkage.[1] |

| ~710 | Aromatic C-H Bending | Strong out-of-plane bending of the C-H bonds on the benzene rings, indicative of monosubstitution. |

Experimental Protocol for FTIR Analysis

The following protocol details the methodology for obtaining an FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

4.1. Instrumentation

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

4.2. Sample Preparation

This compound is a liquid at room temperature, requiring minimal sample preparation.

-

Ensure the ATR crystal is clean and dry.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

4.3. Data Acquisition

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself.[6]

-

Sample Spectrum:

-

Place the sample on the ATR crystal.

-

Initiate the scan.

-

Typical acquisition parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.[6]

-

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.[6]

4.4. Data Analysis

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic peaks should be identified and compared with the reference data provided in the table above to confirm the identity and purity of the this compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the FTIR analysis process.

Caption: Workflow for FTIR analysis of liquid samples.

Logical Relationships in Spectral Interpretation

The interpretation of the FTIR spectrum involves a hierarchical process of identifying key functional groups and comparing them to known values.

Caption: Decision tree for spectral interpretation.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

Mechanism of action of propylene glycol dibenzoate as a plasticizer

An In-depth Technical Guide on the Mechanism of Action of Propylene Glycol Dibenzoate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

This compound (PGDB) is a non-phthalate plasticizer known for its high solvating capabilities and compatibility with a range of polar polymers. This technical guide delves into the core of its mechanism of action, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The information presented herein is a compilation of data from various scientific sources to facilitate a deeper understanding of PGDB's role in polymer science.

Mechanism of Action

The plasticizing effect of this compound is primarily attributed to its ability to interrupt the intermolecular forces between polymer chains, thereby increasing their mobility and flexibility. This action is understood through a combination of established plasticization theories:

-

Lubricity Theory: PGDB molecules position themselves between the long polymer chains, acting as a lubricant. This reduces the frictional forces between the chains, allowing them to slide past one another more easily.

-

Gel Theory: This theory posits that the polymer forms a three-dimensional honeycomb-like structure. The plasticizer molecules are thought to fill the voids in this structure, breaking the polymer-polymer bonds and forming weaker polymer-plasticizer interactions.

-

Free Volume Theory: Plasticizers increase the "free volume" within the polymer matrix. This additional space allows for greater movement of the polymer chain segments, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.

At the molecular level, the interaction between PGDB and a polar polymer like polyvinyl chloride (PVC) is driven by the polar nature of the PGDB molecule. The ester groups in this compound, with their carbonyl (C=O) functionalities, are key to this interaction. These polar groups are attracted to the polar carbon-chlorine (C-Cl) bonds within the PVC polymer chain. Additionally, hydrogen bonding can occur between the carbonyl oxygen of the plasticizer and the α-hydrogen on the PVC chain.[1] These interactions effectively shield the polymer chains from each other, reducing the strong dipole-dipole forces that contribute to the rigidity of the unplasticized polymer.

Quantitative Data on Plasticizer Performance

The efficiency of a plasticizer is quantified by its effect on the mechanical and thermal properties of the polymer. The following tables summarize the typical performance of this compound in various polymers.

Table 1: Effect of this compound (PGDB) on the Properties of Polyvinyl Chloride (PVC)

| PGDB Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 85 | 55 | 5 |

| 20 | 50 | 35 | 150 |

| 40 | 25 | 20 | 300 |

| 60 | 5 | 15 | 400 |

Note: The data in this table is compiled from various sources and represents typical values. Actual values may vary depending on the specific grade of PVC and other additives used.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 230 °C @ 5 mmHg[2] |

| Freezing Point | -30 °C[2] |

| Specific Gravity (25°C) | 1.12 - 1.13[2] |

| Water Solubility | <0.01%[2] |

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized tests. Below are detailed methodologies for key experiments.

Tensile Properties Analysis (ASTM D2284)

This method determines the effect of the plasticizer on the tensile strength, elongation at break, and modulus of elasticity of the polymer.[3]

Methodology:

-

Sample Preparation:

-

Prepare sheets of the plasticized polymer with varying concentrations of this compound.

-

Cut dumbbell-shaped test specimens from the sheets according to the dimensions specified in the standard.

-

Condition the specimens at a controlled temperature and humidity for a specified period.[3]

-

-

Testing Procedure:

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.

-

Record the load and elongation throughout the test.

-

-

Data Analysis:

-

Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

-

Calculate the elongation at break as the percentage increase in length at the point of fracture.

-

Determine the modulus of elasticity from the initial slope of the stress-strain curve.

-

Plasticizer Migration Testing

These tests evaluate the permanence of the plasticizer within the polymer matrix.

This method measures the weight loss of a plastic film after immersion in a specific chemical.[4]

Methodology:

-

Sample Preparation: Cut square specimens of the plasticized film (e.g., 50x50 mm).[4]

-

Initial Weighing: Accurately weigh each specimen.[4]

-

Immersion: Immerse the specimens in the test liquid (e.g., distilled water, soapy water, oil) in separate containers.[4]

-

Incubation: Keep the containers at a specified temperature for a defined period (e.g., 24 hours at 23°C).[4]

-

Final Weighing: Remove the specimens, wipe them dry, and reweigh them.[4]

-

Calculation: Calculate the percentage weight loss as a measure of plasticizer extraction.

This accelerated test assesses the tendency of plasticizers to migrate from a vinyl fabric into a lacquer coating.[5][6][7][8][9]

Methodology:

-

Sample Preparation: Apply a uniform film of the lacquer to a glass panel and dry it.[9]

-

Assembly: Place a square of the plasticized vinyl fabric on the lacquered panel.[9]

-

Incubation: Place the assembly in a forced-convection oven at a specified temperature (e.g., 50°C) for a set time (e.g., 72 hours) under a defined pressure.[5][9]

-

Evaluation: After cooling, remove the fabric and visually inspect the lacquer surface for any marring, softening, or tackiness, which indicates plasticizer migration.[5]

Dynamic Mechanical Analysis (DMA)

DMA is used to study the viscoelastic properties of the plasticized polymer as a function of temperature.

Methodology:

-

Sample Preparation: Prepare rectangular specimens of the plasticized polymer.

-

Testing Procedure:

-

Data Analysis:

-

The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for investigating the interactions between the plasticizer and the polymer at a molecular level.[1]

Methodology:

-

Sample Preparation: Prepare thin films of the plasticized polymer. For Attenuated Total Reflectance (ATR)-FTIR, no specific sample preparation is needed.[12][13]

-

Spectral Acquisition:

-

Obtain the FTIR spectrum of the pure polymer, the pure plasticizer, and the plasticized polymer.

-

The spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Analysis:

-

Analyze the shifts in the characteristic absorption bands of the polymer and the plasticizer in the blend.

-

A shift in the carbonyl (C=O) stretching vibration of the dibenzoate ester to a lower frequency in the presence of PVC is indicative of an interaction between the plasticizer and the polymer.[1]

-

Rheological Analysis of PVC Plastisols

Rheology studies the flow and deformation of matter. For PVC plastisols (a suspension of PVC particles in a liquid plasticizer), rheological analysis is crucial for understanding their processing behavior.[14][15][16][17][18]

Methodology:

-

Sample Preparation: Prepare a homogeneous dispersion of PVC resin in this compound at a specific concentration.[14]

-

Testing Procedure:

-

Use a rheometer with a suitable geometry (e.g., parallel plate or cone and plate).

-

Perform a shear rate sweep to measure the viscosity as a function of shear rate.

-

Conduct an oscillatory test to determine the storage modulus (G') and loss modulus (G'').

-

-

Data Analysis:

-

Analyze the flow curve (viscosity vs. shear rate) to characterize the plastisol's behavior (e.g., Newtonian, shear-thinning, or shear-thickening).

-

The viscoelastic properties (G' and G'') provide insights into the gelation and fusion characteristics of the plastisol.

-

Conclusion

This compound serves as an effective and versatile non-phthalate plasticizer for a variety of polar polymers. Its mechanism of action is well-explained by established plasticization theories, with its polar nature facilitating strong interactions with polymer chains. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and professionals to evaluate and understand the performance of this compound in their specific applications. The use of standardized testing methods is crucial for obtaining reliable and comparable data, which is essential for material selection, formulation development, and quality control in scientific and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. DIthis compound [whyjxrchem.com]

- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 4. infinitalab.com [infinitalab.com]

- 5. file.yizimg.com [file.yizimg.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. store.astm.org [store.astm.org]

- 9. p2infohouse.org [p2infohouse.org]

- 10. matec-conferences.org [matec-conferences.org]

- 11. eag.com [eag.com]

- 12. FTIR-spectroscopy for polymer, plastics, textile and rubber analysis | RISE [ri.se]

- 13. jascoinc.com [jascoinc.com]

- 14. estudogeral.uc.pt [estudogeral.uc.pt]

- 15. researchgate.net [researchgate.net]

- 16. preserve.lehigh.edu [preserve.lehigh.edu]

- 17. Rheology of PVC Plastisol: Particle Size Distribution and Viscoelastic Properties [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Thermal properties of propylene glycol dibenzoate (melting and boiling points)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties, specifically the melting and boiling points, of propylene glycol dibenzoate. The information is curated for professionals in research, scientific, and drug development fields who require precise data for formulation and process development. This document outlines the key physical constants and details the standard methodologies for their determination.

Introduction to this compound

This compound (CAS No. 19224-26-1) is the diester of propylene glycol and benzoic acid. It is a clear, colorless to pale yellow oily liquid with a mild odor. Due to its properties as a high-solvating, non-phthalate plasticizer, it finds applications in a variety of industries, including adhesives, sealants, coatings, and cosmetics. A thorough understanding of its thermal properties is crucial for its effective use and for predicting its behavior under various processing conditions.

It is important to distinguish this compound (C17H16O4) from dithis compound (DPGDB) (CAS No. 27138-31-4), which is a different compound with its own distinct physical properties. This guide focuses exclusively on this compound.

Thermal Properties

The melting and boiling points are critical thermal properties that define the physical state and volatility of a substance. The accepted values for this compound are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | -3 °C | 760.00 mm Hg |

| Boiling Point | 232 °C | 12.00 mm Hg |

Data sourced from multiple chemical databases and supplier specifications.[1][2][3]

Experimental Protocols for Thermal Analysis

The determination of melting and boiling points is conducted using standardized laboratory procedures to ensure accuracy and reproducibility. The following sections detail the principles behind these experimental methods.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range.

A common and widely accepted method for determining the melting point of a powdered substance like this compound (after solidification) is the capillary tube method. This can be performed using either a manual apparatus, such as a Thiele tube, or an automated instrument like a Mel-Temp apparatus.[4] The general steps are outlined in the OECD Guideline for the Testing of Chemicals, Section 102.[5][6][7][8]

General Procedure:

-

Sample Preparation: A small amount of the solidified and finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.[4][9]

-

Apparatus Setup: The capillary tube is placed in a heating block or bath in close proximity to a calibrated thermometer.[9]

-

Heating: The apparatus is heated at a slow, controlled rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since the boiling point is pressure-dependent, it is crucial to record the pressure at which the measurement is taken.

Standard methods for boiling point determination are described in the OECD Guideline for the Testing of Chemicals, Section 103.[10][11][12] For a small quantity of liquid, the Siwoloboff method is often employed.[12]

General Procedure (Siwoloboff Method):

-

Sample Preparation: A small volume of liquid this compound is placed in a test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Heating: The test tube is gently heated in a heating bath.

-

Observation: As the liquid heats, air trapped in the capillary tube expands and escapes as a stream of bubbles. The heating is continued until a continuous stream of vapor bubbles emerges from the capillary tube.

-

Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point at the measured atmospheric pressure.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for determining the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | C17H16O4 | CID 517637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 19224-26-1 [thegoodscentscompany.com]

- 3. 19224-26-1 | CAS DataBase [m.chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. thinksrs.com [thinksrs.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Propylene Glycol Dibenzoate via Transesterification

This technical guide provides a comprehensive overview of the synthesis of this compound (PGDB) through the transesterification of methyl benzoate. The document details the chemical pathway, experimental protocols, and quantitative data associated with this synthesis route.

This compound is a versatile chemical compound used as a plasticizer, solvent, and emollient in various industries, including pharmaceuticals. The transesterification process offers a viable alternative to direct esterification, often utilizing different starting materials and catalytic systems. This guide focuses on the synthesis from methyl benzoate and propylene glycol, a method that can be advantageous depending on raw material availability and process economics.

Reaction Mechanism and Signaling Pathway

The transesterification of methyl benzoate with propylene glycol to yield this compound is a two-step process. In the first step, one molecule of methyl benzoate reacts with propylene glycol to form propylene glycol monobenzoate and methanol. In the second step, a second molecule of methyl benzoate reacts with the monobenzoate to produce this compound and another molecule of methanol. The reaction is typically catalyzed by a Lewis acid, such as an aluminum alkoxide.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via transesterification is provided in U.S. Patent 4,112,240 A. This process utilizes an aluminum alkoxide catalyst.

Materials:

-

Crude methyl benzoate (containing at least 80 wt.% methyl benzoate)

-

Dipropylene glycol (commercial isomer mixture)

-

Aluminum alkoxide or aluminum silicon alkoxide catalyst (e.g., aluminum isopropoxide)

-

Nitrogen gas (for inert atmosphere)

-

Aqueous alkaline solution (for neutralization, if necessary)

-

Ozone (for color improvement)

Equipment:

-

Reaction vessel equipped with a stirrer, heating mantle, thermometer, and distillation column

-

Vacuum source

-

Ozonizer

Procedure:

-

Charging the Reactor: The reaction vessel is charged with crude methyl benzoate and dipropylene glycol. A molar excess of methyl benzoate is typically used.

-

Catalyst Addition: The aluminum alkoxide catalyst is added to the reactant mixture. The catalyst concentration is generally between 0.02% and 0.8% of the total weight of the reactants.[1]

-

Inert Atmosphere: The reaction vessel is purged with nitrogen to establish an inert atmosphere.[2]

-

Heating and Reaction: The mixture is heated with stirring. The evolution of methanol begins at approximately 150°C. The reaction temperature is steadily increased to about 270°C.[2] The progress of the reaction can be monitored by the amount of methanol distilled off.

-

Product Isolation: Once the theoretical amount of methanol has been collected, the reaction is considered complete. The excess methyl benzoate and other low-boiling components are removed by distillation, typically under vacuum (e.g., up to 200°C at 20 Torr).[2]

-

Purification:

-

Neutralization (Optional): If the crude product has a high acid number due to free acids in the starting materials, it can be treated with an aqueous alkaline solution.[2]

-

Color Improvement (Optional): To obtain a light-colored product, the distilled this compound can be treated with ozone at a temperature below 150°C.[2]

-

Quantitative Data

The following table summarizes the quantitative data from the experimental protocol described in U.S. Patent 4,112,240 A.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Benzoate | Molar excess | [1] |

| Dipropylene Glycol | Limiting reagent | [2] |

| Catalyst | ||